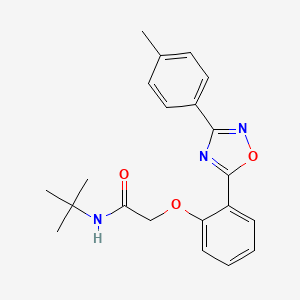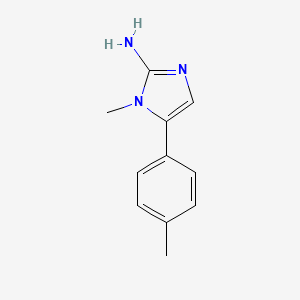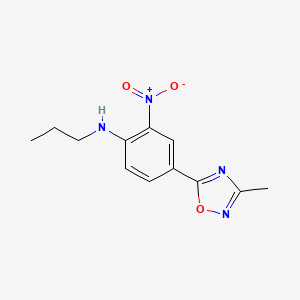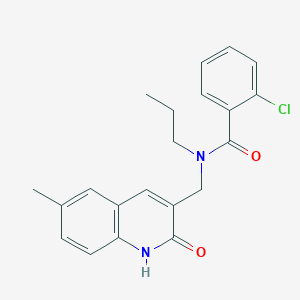
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as VU6001221, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (Wang et al., 2019). The M1 receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory (Wang et al., 2019). It has also been reported to increase dopamine release in the striatum, which is involved in motor function and reward (Wang et al., 2019).
実験室実験の利点と制限
One of the advantages of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is its high selectivity for the M1 receptor, which reduces the risk of off-target effects (Wang et al., 2019). However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo experiments (Wang et al., 2019).
将来の方向性
There are several potential future directions for the research of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is the investigation of its therapeutic potential in other diseases, such as schizophrenia and depression, which are also associated with dysfunction of the cholinergic system (Wang et al., 2019). Another direction is the development of more potent and selective allosteric modulators of the M1 receptor with improved pharmacokinetic properties (Wang et al., 2019). Additionally, the investigation of the potential synergistic effects of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide with other drugs, such as acetylcholinesterase inhibitors, may also be a promising direction for future research (Wang et al., 2019).
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action as a positive allosteric modulator of the M1 receptor has been shown to improve cognitive function, protect dopaminergic neurons, and alleviate pain behavior. Future research directions include investigating its therapeutic potential in other diseases, developing more potent and selective allosteric modulators, and exploring potential synergistic effects with other drugs.
合成法
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-chloro-N-propylbenzamide with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound with a yield of 62% (Wang et al., 2019).
科学的研究の応用
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to improve cognitive function and reduce amyloid-beta levels in a transgenic mouse model (Wang et al., 2019). In Parkinson's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported to protect dopaminergic neurons from oxidative stress-induced damage (Wang et al., 2019). In neuropathic pain, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to alleviate pain behavior in a rat model (Wang et al., 2019).
特性
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJNISWZBUAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
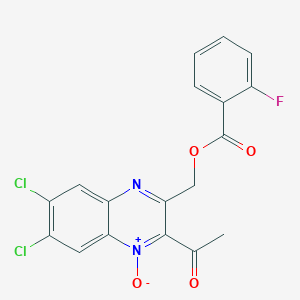
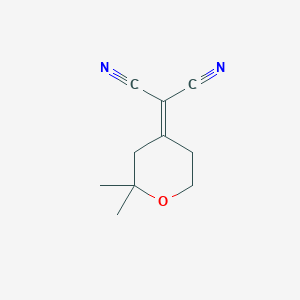

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
